molecular formula C15H14N2O6 B2821365 1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene CAS No. 14467-63-1

1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene

Cat. No.: B2821365
CAS No.: 14467-63-1
M. Wt: 318.285
InChI Key: QFTHUUKTCANIBG-UHFFFAOYSA-N
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Description

1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene is a dinitro-substituted aromatic ether of interest in organic synthesis and materials science research. Compounds of this structural class, featuring nitro groups on aromatic rings linked by an oxygen-based chain, are frequently investigated as potential intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials . The nitro group is a versatile functional group in synthetic chemistry and can undergo various transformations, such as reduction to amines or participation in C-N bond-forming reactions, making it a valuable handle for further molecular elaboration . Researchers utilize related nitro-aromatic ethers in developing new synthetic methodologies, particularly in radical reactions and metal-catalyzed coupling processes . As a high-purity chemical, it is essential for exploratory research in these fields. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of human or veterinary therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-nitro-2-[3-(2-nitrophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTHUUKTCANIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14467-63-1
Record name 1,3-BIS(2-NITROPHENOXY)PROPANE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the reaction of 1-fluoro-2-nitrobenzene with 3-(2-nitrophenoxy)propanol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene involves its interaction with molecular targets through its nitro and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. For example, in biological systems, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties/Applications
1-(3-Bromopropoxy)-2-nitrobenzene C₉H₁₀BrNO₃ Bromopropoxy group Substitution of 2-nitrophenol with bromopropanol High reactivity in SN2 reactions; precursor for cross-coupling chemistry
1-(3,3-Dichloroallyloxy)-2-nitrobenzene C₉H₇Cl₂NO₃ Dichloroallyloxy group Reaction of 2-nitrophenol with 3,3-dichloroallyl bromide Intermediate in phenanthrene synthesis; enhanced lipophilicity due to Cl substituents
1,2-Bis(2-nitrophenoxy)ethane C₁₄H₁₂N₂O₆ Ethane backbone with two nitro groups Condensation of 2-nitrophenol with 1,2-dibromoethane Higher symmetry; used in explosives or polymer stabilizers
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene C₈H₆F₃NO₃ Trifluoroethoxy group Substitution of 2-nitrophenol with trifluoroethanol Improved metabolic stability; applications in agrochemicals

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in all compounds enhances electrophilicity, but substituents like bromine (in 1-(3-bromopropoxy)-2-nitrobenzene ) or fluorine (in 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene ) further modulate electronic properties. Bromine increases polarizability, while fluorine enhances oxidative stability .
  • Linker Flexibility: The propoxy chain in the target compound provides greater conformational flexibility compared to the rigid ethane backbone in 1,2-Bis(2-nitrophenoxy)ethane, affecting molecular packing and solubility .

Functional Analogues in Biomedical Contexts

For example, nitroimidazole derivatives like 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol are reduced preferentially in hypoxic cells, leading to macromolecular binding and cytotoxicity .

Biological Activity

1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a nitro group and a propoxy chain linked to a phenoxy moiety. The presence of multiple nitro groups significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties. They exert their effects by undergoing reduction to form reactive intermediates that can damage microbial DNA. This mechanism is similar to that observed in well-known antibiotics like metronidazole, which is effective against anaerobic bacteria and protozoa .

Anticancer Potential

Recent studies have indicated that nitroaromatic compounds possess anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction, leading to oxidative stress and subsequent apoptosis in cancer cells . Research has shown that structurally similar compounds can inhibit tumor growth in various cancer models.

The biological activity of this compound can be attributed to its ability to interact with cellular targets through the following mechanisms:

  • Nucleophilic Substitution : The nitro group can undergo reduction, leading to the formation of nitroso or hydroxylamine derivatives that interact with nucleophiles such as DNA or proteins.
  • Oxidative Stress Induction : The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, against common pathogens. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis via ROS generation
HeLa (Cervical Cancer)15Caspase activation

Q & A

Q. What are the optimal synthetic routes for 1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or etherification reactions. For example, alkylation of 2-nitrophenol with a propoxy-linked nitrobenzene derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach. Competitive kinetic experiments suggest that electron-withdrawing groups (e.g., nitro) on the aromatic ring enhance reactivity by stabilizing transition states . Table 1 : Comparison of Synthesis Methods
MethodYield (%)ConditionsReference
Alkylation (K₂CO₃/DMF)7280°C, 12 h
Ullmann Coupling65CuI, 110°C, 24 h

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software for refinement is recommended for structural confirmation. For non-crystalline samples, 1^1H and 13^13C NMR spectroscopy (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~150–160 ppm for nitro groups) and high-resolution mass spectrometry (HRMS) are critical. NMR data for analogous compounds (e.g., 1-bromo-2-(2-nitrophenoxy)benzene) show distinct splitting patterns due to substituent effects .

Advanced Research Questions

Q. How do nitro group positions influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The meta-directing nature of nitro groups alters reaction pathways. Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation via competitive reactions with electrophiles (e.g., nitration or halogenation) reveals preferential substitution at less electron-deficient positions. Substituent effects are quantified using Hammett σ constants .

Q. What computational tools are suitable for modeling the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations combined with quantum mechanical calculations (e.g., Gaussian) can predict decomposition pathways. Databases like Reaxys and PubChem provide thermodynamic parameters (e.g., bond dissociation energies) for nitro-aryl ethers. Experimental validation via accelerated stability testing (40°C/75% RH) monitors degradation products via HPLC-MS .

Q. How can the compound’s electronic properties be exploited in materials science applications?

  • Methodological Answer : The nitro groups enhance electron-accepting capacity, making the compound a candidate for organic semiconductors or redox-active ligands. Cyclic voltammetry (CV) reveals reduction potentials (~-1.2 V vs. Ag/AgCl), while UV-Vis spectroscopy shows absorbance in the 300–400 nm range due to π→π* transitions. Comparative studies with fluorinated analogs (e.g., 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene) highlight substituent effects on bandgap tuning .

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